molecular formula C19H24N2O5S2 B4190385 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide

Cat. No. B4190385
M. Wt: 424.5 g/mol
InChI Key: DDWLIZZRQCVAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide, also known as NSC-743380 or CHS-828, is a synthetic chemical compound that has been studied for its potential application in cancer treatment. It belongs to a class of compounds called sulfonamides, which have been used in medicine for their antibacterial and diuretic properties.

Mechanism of Action

The exact mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of an enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is involved in the regulation of pH in cancer cells. Inhibition of CAIX activity leads to a decrease in pH, which can inhibit cancer cell growth and promote cancer cell death.
Biochemical and physiological effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit cell migration and invasion. In addition, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, there are also some limitations to its use. It is not specific to CAIX and can inhibit other carbonic anhydrase isoforms, which can lead to off-target effects. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide. One area of interest is the development of more specific CAIX inhibitors that can avoid off-target effects. Another area of interest is the development of combination therapies that can enhance the anticancer activity of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide. Finally, there is interest in studying the potential of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide as a treatment for other diseases, such as osteoporosis and glaucoma, which are also associated with carbonic anhydrase activity.

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide has been studied for its potential as an anticancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, colon, and prostate cancer. In addition, it has been shown to have activity against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

N-cyclohexyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-26-17-9-13-19(14-10-17)28(24,25)21-16-7-11-18(12-8-16)27(22,23)20-15-5-3-2-4-6-15/h7-15,20-21H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWLIZZRQCVAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyclohexylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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